molecular formula C17H9ClF4N4S2 B5403701 3-[CHLORO(DIFLUORO)METHYL]-6-(2,4-DIFLUOROPHENYL)-7-[(Z)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE

3-[CHLORO(DIFLUORO)METHYL]-6-(2,4-DIFLUOROPHENYL)-7-[(Z)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE

Cat. No.: B5403701
M. Wt: 444.9 g/mol
InChI Key: JVOHQLDIYFFIRH-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[CHLORO(DIFLUORO)METHYL]-6-(2,4-DIFLUOROPHENYL)-7-[(Z)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE is a complex organic compound that belongs to the class of triazolothiadiazines

Preparation Methods

The synthetic routes typically involve the use of difluoromethylation reagents and catalysts to achieve the desired substitution patterns . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of sulfur and nitrogen atoms in the triazolothiadiazine ring makes it susceptible to oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The chlorine and fluorine atoms can be substituted with other groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-[CHLORO(DIFLUORO)METHYL]-6-(2,4-DIFLUOROPHENYL)-7-[(Z)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazines and fluorinated heterocycles. Compared to these compounds, 3-[CHLORO(DIFLUORO)METHYL]-6-(2,4-DIFLUOROPHENYL)-7-[(Z)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE is unique due to its specific substitution pattern and the presence of both chlorine and difluoromethyl groups.

Properties

IUPAC Name

(7Z)-3-[chloro(difluoro)methyl]-6-(2,4-difluorophenyl)-7-[(5-methylthiophen-2-yl)methylidene]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClF4N4S2/c1-8-2-4-10(27-8)7-13-14(11-5-3-9(19)6-12(11)20)25-26-15(17(18,21)22)23-24-16(26)28-13/h2-7H,1H3/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOHQLDIYFFIRH-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=C2C(=NN3C(=NN=C3S2)C(F)(F)Cl)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C\2/C(=NN3C(=NN=C3S2)C(F)(F)Cl)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClF4N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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